molecular formula C16H20ClN3O B286978 4-chloro-N-(4-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B286978
M. Wt: 305.8 g/mol
InChI Key: FGLIWKXAMGQGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazole carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(4-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and mood, and its modulation by this compound may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the binding of GABA to the GABA-A receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the potential advantages of using 4-chloro-N-(4-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of this receptor and may lead to more accurate and reproducible results. However, one limitation of using this compound is its low solubility in aqueous solutions, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 4-chloro-N-(4-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is its potential therapeutic applications in the treatment of anxiety and depression. Further studies are needed to determine its efficacy and safety in humans.
Another area of interest is its potential use as a research tool for studying the GABA-A receptor and its role in anxiety and mood disorders. This compound may also have applications in other areas of neuroscience research, such as the study of neurodegenerative diseases.
Overall, this compound is a promising compound that has the potential to contribute to our understanding of the GABA-A receptor and its role in anxiety and mood disorders. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-chloro-N-(4-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with 4-ethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in high purity.

Scientific Research Applications

4-chloro-N-(4-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.

Properties

Molecular Formula

C16H20ClN3O

Molecular Weight

305.8 g/mol

IUPAC Name

4-chloro-N-(4-ethylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20ClN3O/c1-4-6-13-14(17)15(20(3)19-13)16(21)18-12-9-7-11(5-2)8-10-12/h7-10H,4-6H2,1-3H3,(H,18,21)

InChI Key

FGLIWKXAMGQGPJ-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)CC)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)CC)C

Origin of Product

United States

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